molecular formula C7H7N5O3 B1527293 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1247778-45-5

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1527293
M. Wt: 209.16 g/mol
InChI Key: NFQHTAYHAXKBCN-UHFFFAOYSA-N
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Description

The compound “1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. One common method is the annulation reaction, followed by desulfurization/intramolecular rearrangement . Another method involves reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180 °C .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as FTIR, proton NMR, 13 C NMR, and UV–Visible . The structure of synthesized organic intermediates can be fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed using NMR spectroscopy. Significant chemical shift values for 1 HNMR, 13 CNMR can provide insights into the reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the molecular weight can be determined using mass spectrometry . The compound’s form (solid, liquid, etc.) can also be determined .

Scientific Research Applications

Synthesis and Antibacterial Activity

The compound 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been synthesized and evaluated for their potential antibacterial activities. For instance, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid was achieved, starting from commercially available 1,2,4-triazole-3-carboxylic acid, which involved the conversion of hydrazide and carbon dioxide to 1,3,4-oxadiazole. The synthesized compounds were studied for their antibacterial properties, indicating potential applications in developing new antibacterial agents (Brahmayya et al., 2018).

Antimicrobial Properties

Further research into the antimicrobial properties of derivatives of 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid reveals their potential as antimicrobial agents. A study on the synthesis and antimicrobial activity of some new benzimidazole derivatives, which involves reactions with compounds bearing the 1,2,4-oxadiazole moiety, showed that some of these compounds exhibit potential antimicrobial activities, underscoring their relevance in medical chemistry and drug development for combating microbial infections (El-masry et al., 2000).

Energetic Materials Synthesis

Compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which are closely related to the structure of interest, have been synthesized for applications as insensitive energetic materials. These materials demonstrate moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential use in safer energetic materials for military and civilian applications (Yu et al., 2017).

Safety And Hazards

The safety and hazards associated with this compound can be determined based on its handling and storage conditions. For instance, it may be hazardous if ingested or inhaled, and may cause eye and skin irritation . It’s important to handle this compound with appropriate safety measures.

Future Directions

The future directions in the research of oxadiazole derivatives could involve the development of new drugs. Oxadiazoles have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Further refinement of 1,2,4-oxadiazole as anti-infective agents could be a potential future direction .

properties

IUPAC Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O3/c1-4-8-6(10-15-4)3-12-2-5(7(13)14)9-11-12/h2H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHTAYHAXKBCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid

CAS RN

1247778-45-5
Record name 1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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